molecular formula C21H26BrNO5 B4041438 N-benzyl-4-(2-bromo-4-methylphenoxy)-N-methyl-1-butanamine oxalate

N-benzyl-4-(2-bromo-4-methylphenoxy)-N-methyl-1-butanamine oxalate

Cat. No.: B4041438
M. Wt: 452.3 g/mol
InChI Key: KUJOESFXVZHQNK-UHFFFAOYSA-N
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Description

N-benzyl-4-(2-bromo-4-methylphenoxy)-N-methyl-1-butanamine oxalate is a useful research compound. Its molecular formula is C21H26BrNO5 and its molecular weight is 452.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 451.09944 g/mol and the complexity rating of the compound is 365. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Analytical Method Development

Research has led to the development of advanced analytical methods for detecting and quantifying similar compounds in biological and environmental samples. For example, high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) has been utilized for the detection and quantification of related substances, demonstrating the importance of analytical chemistry in understanding the pharmacokinetics and environmental presence of complex organic molecules (Poklis et al., 2014).

Environmental Impact Assessment

Studies have also explored the transformation and degradation products of similar chemical entities in specific environments, such as chlorinated seawater swimming pools. These investigations help in understanding the ecological and health impacts of chemical substances released into the environment, leading to the formation of potentially toxic byproducts (Manasfi et al., 2015).

Biochemical Interactions and Enzyme Inhibition

Research on derivatives of similar compounds has revealed their interactions with various enzymes, demonstrating potential therapeutic applications or toxicological concerns. For instance, novel bromophenol derivatives have shown inhibitory effects against enzymes like carbonic anhydrase and acetylcholinesterase, highlighting the chemical's potential in designing inhibitors for therapeutic use (Bayrak et al., 2019).

Antioxidant Properties

The synthesis and evaluation of antioxidants based on the structural motifs of N-benzyl-4-(2-bromo-4-methylphenoxy)-N-methyl-1-butanamine oxalate have been conducted. These studies contribute to the development of novel antioxidant agents, which can be used to combat oxidative stress-related diseases (Çetinkaya et al., 2012).

Ecotoxicology and Endocrine Disruption

Further research has focused on the environmental and health effects of phenols and parabens, compounds structurally related to this compound. These studies aim to understand the potential endocrine-disrupting effects of such chemicals, which can inform regulatory decisions and public health policies (Routledge et al., 1998).

Properties

IUPAC Name

N-benzyl-4-(2-bromo-4-methylphenoxy)-N-methylbutan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24BrNO.C2H2O4/c1-16-10-11-19(18(20)14-16)22-13-7-6-12-21(2)15-17-8-4-3-5-9-17;3-1(4)2(5)6/h3-5,8-11,14H,6-7,12-13,15H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUJOESFXVZHQNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCCN(C)CC2=CC=CC=C2)Br.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.